

## Pharmacological Profile of 2,5-Dimethoxy-4methylphenethylamine (2C-D): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2,5-Dimethoxy-4methylphenethylamine

Cat. No.:

B1664025

Get Quote

## **Abstract**

This technical guide provides an in-depth review of the pharmacological profile of **2,5-Dimethoxy-4-methylphenethylamine** (2C-D), a synthetic psychedelic of the 2C phenethylamine class. 2C-D is primarily a serotonin receptor agonist with a notable affinity for the 5-HT<sub>2</sub> subfamily.[1] This document consolidates in vitro binding and functional data, details the methodologies of key experimental assays used for its characterization, and illustrates its principal signaling pathway and common experimental workflows. The content is intended for researchers, scientists, and professionals in the fields of pharmacology, neuroscience, and drug development.

## Introduction

**2,5-Dimethoxy-4-methylphenethylamine**, commonly known as 2C-D, is a psychoactive compound first synthesized and described in the 1970s.[2] It belongs to the "2C" family of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. [3] Anecdotally, 2C-D is known for its unusually gradual dose-response curve and has been described by Alexander Shulgin as a "pharmacological tofu" due to its ability to potentiate the effects of other psychedelics without significantly altering their qualitative nature.[2] At lower doses, it is reported to produce mild stimulant and cognitive-enhancing effects, while higher doses elicit robust psychedelic experiences.[2] The primary mechanism of action for 2C-D, like



other classic hallucinogens, is mediated by its interaction with serotonin receptors, particularly the 5-HT<sub>2a</sub> subtype.[2][4]

## **Pharmacodynamics**

The pharmacodynamic profile of 2C-D is defined by its interactions with a range of monoamine receptors, with its most significant activity centered on the serotonin 5-HT<sub>2</sub> receptor family.

## **Receptor Binding Profile**

2C-D displays a notable affinity for serotonin 5-HT<sub>2a</sub>, 5-HT<sub>2-</sub>, and 5-HT<sub>2-</sub> receptors.[3] Its affinity for other receptors, such as the 5-HT<sub>1a</sub> receptor and monoamine transporters, is considerably lower, indicating a degree of selectivity.[3][5] This profile is consistent with other psychedelic phenethylamines, where high affinity for the 5-HT<sub>2a</sub> receptor is a strong predictor of hallucinogenic activity.[6][7] The binding affinities (Ki) of 2C-D at various human receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities (Ki) of 2C-D



| Receptor            | Kı (nM) | Reference<br>Radioligand     | System                   | Reference |
|---------------------|---------|------------------------------|--------------------------|-----------|
| Serotonin           |         |                              |                          |           |
| 5-HT <sub>2a</sub>  | 664     | [³H]ketanserin               | Transfected HEK cells    | [3]       |
| 5-HT <sub>2</sub> - | 2080    | [ <sup>3</sup> H]mesulergine | Transfected HEK cells    | [3]       |
| 5-HT <sub>1a</sub>  | 4660    | [ <sup>3</sup> H]8-OH-DPAT   | Transfected HEK cells    | [3]       |
| Adrenergic          |         |                              |                          |           |
| <b>C</b> 1a         | 1790    | [³H]prazosin                 | Transfected HEK cells    | [3]       |
| <b>α</b> 2a         | 740     | [³H]rauwolscine              | Transfected HEK cells    | [3]       |
| Dopamine            |         |                              |                          |           |
| Dı                  | >10,000 | [ <sup>3</sup> H]SCH23390    | Transfected<br>CHO cells | [5]       |
| D <sub>2</sub>      | >10,000 | [³H]spiperone                | Transfected<br>CHO cells | [5]       |
| D₃                  | >10,000 | [³H]spiperone                | Transfected<br>CHO cells | [5]       |
| Transporters        |         |                              |                          |           |
| SERT                | >10,000 | [³H]citalopram               | Transfected HEK cells    | [3]       |
| DAT                 | >10,000 | [ <sup>3</sup> H]WIN35428    | Transfected HEK cells    | [3]       |
| NET                 | >10,000 | [³H]nisoxetine               | Transfected HEK cells    | [3]       |



Data is primarily derived from Rickli et al. (2015) and Eshleman et al. (2014) using transfected human receptors.

## **Functional Activity**

2C-D functions as a partial agonist at the 5-HT<sub>2a</sub>, 5-HT<sub>2-</sub>, and 5-HT<sub>2-</sub> receptors.[4] Its psychedelic effects are primarily attributed to its agonism at the 5-HT<sub>2a</sub> receptor, which activates the Gq/<sub>11</sub> signaling cascade.[4] This leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into the secondary messengers inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> subsequently mobilizes intracellular calcium stores. Studies have confirmed that 2C-D is a full agonist in inositol phosphate (IP) accumulation assays at both 5-HT<sub>2a</sub> and 5-HT<sub>2-</sub> receptors.[4][8] The functional potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of 2C-D are presented in Table 2.

Table 2: Functional Activity (EC<sub>50</sub> / E<sub>max</sub>) of 2C-D

| Receptor            | Assay Type                      | EC <sub>50</sub> (nM) | E <sub>max</sub> (% of 5-<br>HT) | Reference |
|---------------------|---------------------------------|-----------------------|----------------------------------|-----------|
| 5-HT <sub>2a</sub>  | IP <sub>1</sub><br>Accumulation | 43.1                  | 100%                             | [4][8]    |
| 5-HT <sub>2</sub> _ | IP <sub>1</sub> Accumulation    | 11.2                  | 100%                             | [4][8]    |
| 5-HT <sub>2a</sub>  | Calcium<br>Mobilization         | 83                    | 82%                              | [3]       |

Functional data is derived from studies measuring downstream signaling events in cell lines expressing human receptors.

## **Key Signaling Pathway**

The activation of the 5-HT<sub>2a</sub> receptor by 2C-D initiates a well-characterized intracellular signaling cascade mediated by the Gq alpha subunit. This pathway is central to the psychoactive effects of serotonergic hallucinogens.





Click to download full resolution via product page

Figure 1. 5-HT<sub>2a</sub> Receptor Gq Signaling Pathway.

### **Pharmacokinetics**

- Administration and Duration: 2C-D is orally active, with an onset of action between 20-30 minutes and a total duration of 4-6 hours.
- Metabolism: Like other 2C compounds, 2C-D is metabolized in rats primarily through O-demethylation at either the 2 or 5 position, as well as deamination.[9][10] These processes can be followed by N-acetylation or oxidation to corresponding acidic metabolites.[10] The metabolism is mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[9]

## In Vivo Effects

Animal models provide insight into the psychoactive potential of 2C-D. In rodent drug discrimination studies, 2C-D fully substitutes for known hallucinogens like DOM and LSD, indicating a similar subjective effect profile.[4] Furthermore, phenethylamine hallucinogens reliably induce the head-twitch response (HTR) in mice, a behavior considered a proxy for 5-HT<sub>2a</sub> receptor-mediated hallucinogenic effects in humans.[4]

## **Experimental Protocols**

The characterization of 2C-D's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for determining receptor binding affinity and functional potency.

## **Protocol: Competition Radioligand Binding Assay**

## Foundational & Exploratory





This assay determines the binding affinity  $(K_i)$  of a test compound (2C-D) by measuring its ability to compete with a high-affinity radioligand for a target receptor.

#### • 1. Materials and Reagents:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably transfected with the human receptor of interest (e.g., 5-HT<sub>2a</sub>).
- Radioligand: A selective, high-affinity radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2a).
- Test Compound: 2C-D hydrochloride, prepared in serial dilutions.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Non-specific Control: A high concentration (e.g., 10 μM) of a non-radiolabeled selective antagonist (e.g., ketanserin) to define non-specific binding.
- Instrumentation: Scintillation counter, 96-well filtration harvester, glass fiber filter mats.

#### · 2. Procedure:

- Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 40,000 x g). Resuspend the pellet in fresh assay buffer.
- Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its K- value), and varying concentrations of the test compound (2C-D).
- Incubate: Incubate the plates for a set duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
- Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filter mats. The membranes and bound radioligand are trapped on the filter.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.







 Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

#### • 3. Data Analysis:

- Calculate the percentage of specific binding for each concentration of 2C-D.
- Plot the percent specific binding against the log concentration of 2C-D to generate a competition curve.
- Use non-linear regression to fit the data and determine the IC<sub>50</sub> value (the concentration of 2C-D that inhibits 50% of specific radioligand binding).
- Convert the IC<sub>50</sub> to a  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_-)$  where [L] is the concentration of the radioligand and  $K_-$  is its dissociation constant.





Click to download full resolution via product page

Figure 2. Workflow for a Competition Radioligand Binding Assay.

# Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of a Gq-coupled receptor agonist by quantifying a downstream second messenger. IP<sub>1</sub> is a stable downstream metabolite of IP<sub>3</sub>.

1. Materials and Reagents:



- Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2a receptor.
- Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
- Test Compound: 2C-D hydrochloride, prepared in serial dilutions.
- Reference Agonist: Serotonin (5-HT) for determining maximal response.
- Assay Plates: White, solid-bottom 96-well or 384-well microplates.
- Instrumentation: HTRF®-compatible plate reader.

#### · 2. Procedure:

- Cell Plating: Seed the transfected cells into the microplate wells and culture overnight to allow for adherence.
- Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of 2C-D or the reference agonist (5-HT).
- Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP1 accumulation.
- Cell Lysis and Detection: Add the assay kit's lysis reagent, which contains the HTRF® detection reagents (an IP<sub>1</sub>-d2 acceptor and an anti-IP<sub>1</sub>-cryptate donor).
- Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

#### • 3. Data Analysis:

- Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the HTRF® ratio (Acceptor signal / Donor signal) for each well. The signal is inversely proportional to the amount of IP1 produced.



- Plot the HTRF® ratio against the log concentration of 2C-D.
- $\circ$  Fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> (concentration for 50% of maximal response) and E<sub>max</sub> (maximal efficacy, typically normalized to the response of 5-HT).

## Conclusion

The pharmacological profile of **2,5-Dimethoxy-4-methylphenethylamine** (2C-D) is consistent with that of a classic serotonergic psychedelic. Its primary mechanism involves partial agonism at 5-HT<sub>2</sub> family receptors, with a particularly important role for the 5-HT<sub>2a</sub> receptor in mediating its psychoactive effects through the Gq/<sub>11</sub>-PLC signaling pathway.[3][4] It exhibits moderate to low affinity for its primary targets and has negligible interaction with monoamine transporters.[3] [5] The data summarized in this guide, derived from standard in vitro pharmacological assays, provide a quantitative basis for understanding the molecular interactions that underlie the unique behavioral effects of 2C-D. Further research is warranted to explore the nuances of its functional selectivity and in vivo pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 2. 2C-D Wikipedia [en.wikipedia.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function (2014) | Amy J. Eshleman | 64 Citations [scispace.com]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D): A Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1664025#pharmacological-profile-of-2-5-dimethoxy-4-methylphenethylamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





